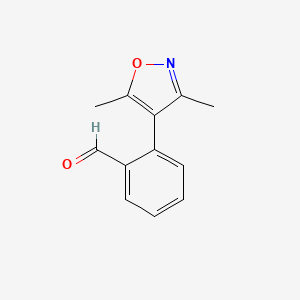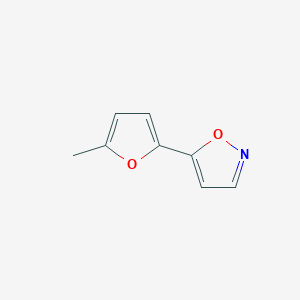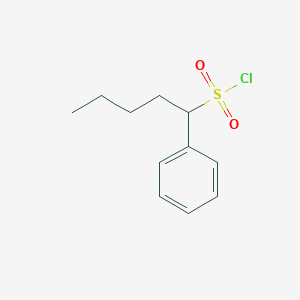
1-Phenylpentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further bonded to a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.
Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.
Aplicaciones Científicas De Investigación
1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It serves as a building block in the synthesis of sulfonamide drugs, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylpentane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylpentane chain.
Methanesulfonyl Chloride: Features a methane group instead of a phenylpentane chain.
Uniqueness: 1-Phenylpentane-1-sulfonyl chloride is unique due to its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired for improved interaction with other molecules or materials .
Propiedades
Fórmula molecular |
C11H15ClO2S |
|---|---|
Peso molecular |
246.75 g/mol |
Nombre IUPAC |
1-phenylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
Clave InChI |
SDUJBCVKSFROJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

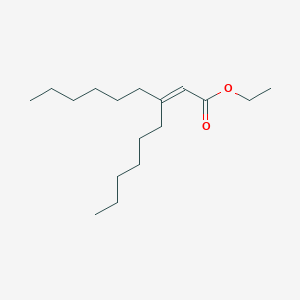
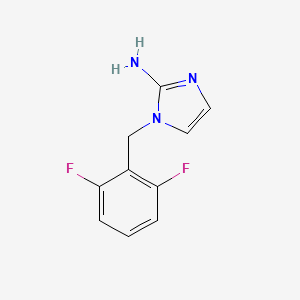
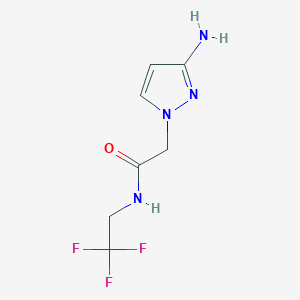


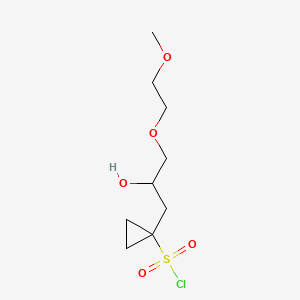
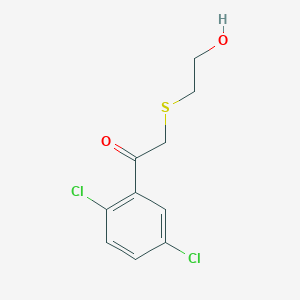
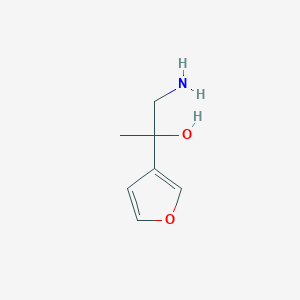
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
